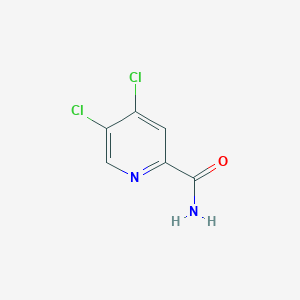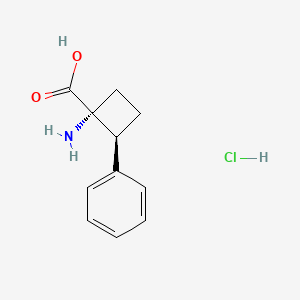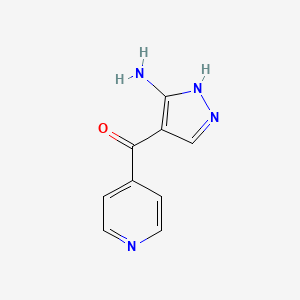
(5-Amino-1H-pyrazol-4-YL)(pyridin-4-YL)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Amino-1H-pyrazol-4-YL)(pyridin-4-YL)methanone: is a compound that features a pyrazole ring substituted with an amino group and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1H-pyrazol-4-YL)(pyridin-4-YL)methanone typically involves the reaction of a pyrazole derivative with a pyridine derivative under specific conditions. One common method involves the condensation of 5-amino-1H-pyrazole with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Amino-1H-pyrazol-4-YL)(pyridin-4-YL)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino group and the pyridine ring can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-Amino-1H-pyrazol-4-YL)(pyridin-4-YL)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is investigated for its potential as a kinase inhibitor. Kinase inhibitors are crucial in the study of cell signaling pathways and the development of targeted therapies for diseases such as cancer .
Medicine
Medicinally, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease processes .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.
Mécanisme D'action
The mechanism of action of (5-Amino-1H-pyrazol-4-YL)(pyridin-4-YL)methanone involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity. This inhibition can disrupt signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Amino-1H-pyrazol-4-YL)(pyridin-3-YL)methanone
- (5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone
- (5-Amino-1H-pyrazol-4-YL)(pyrimidin-4-YL)methanone
Uniqueness
Compared to similar compounds, (5-Amino-1H-pyrazol-4-YL)(pyridin-4-YL)methanone exhibits unique properties due to the specific positioning of the pyridine ring. This positioning can influence its binding affinity to molecular targets and its overall biological activity, making it a compound of significant interest in research and development .
Propriétés
Formule moléculaire |
C9H8N4O |
|---|---|
Poids moléculaire |
188.19 g/mol |
Nom IUPAC |
(5-amino-1H-pyrazol-4-yl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C9H8N4O/c10-9-7(5-12-13-9)8(14)6-1-3-11-4-2-6/h1-5H,(H3,10,12,13) |
Clé InChI |
DSENHTVQFMIEJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C(=O)C2=C(NN=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


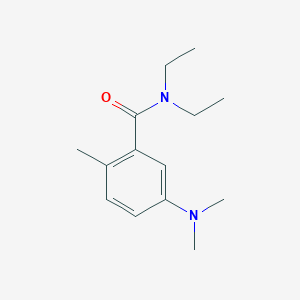

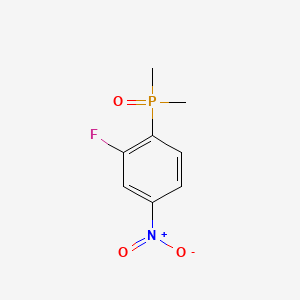
![4-(1H-Pyrrolo[2,3-B]pyridin-6-YL)morpholine](/img/structure/B11762390.png)



![4,4,10,10-Tetramethyl-5,6,9,10-tetrahydro-4H,8H-pyrido[3,2,1-ij][1,6]naphthyridine](/img/structure/B11762421.png)
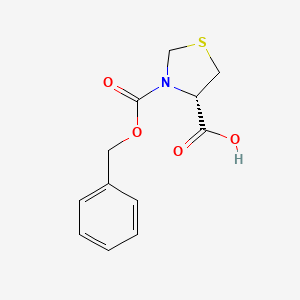
![(2E)-2-[(2-acetamidothiophen-3-yl)methylidene]hydrazin-1-yl acetate](/img/structure/B11762437.png)
![2-((2,2,2-Trifluoroethyl)sulfonyl)benzo[d]thiazole](/img/structure/B11762453.png)
